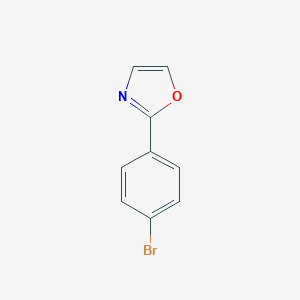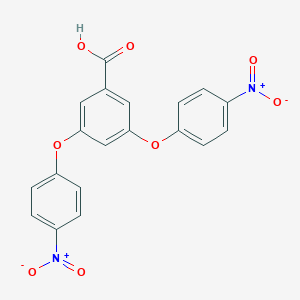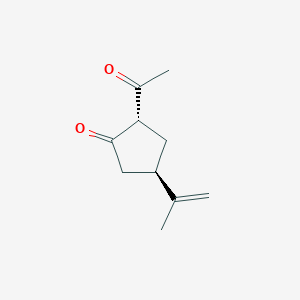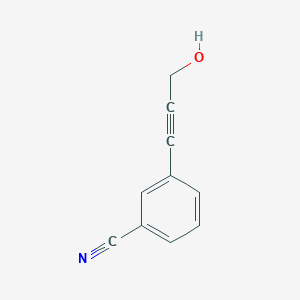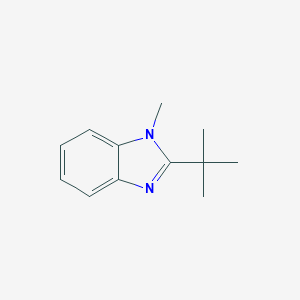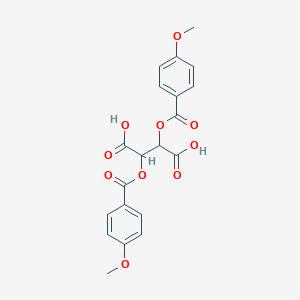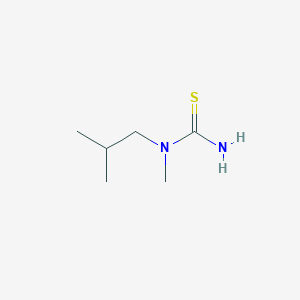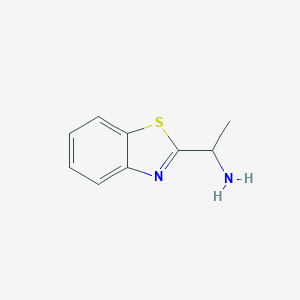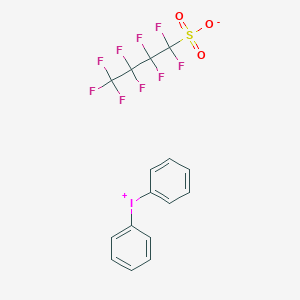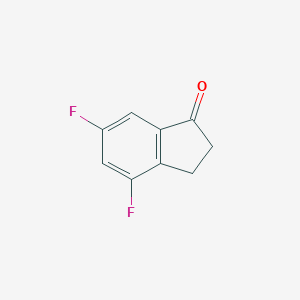
4,6-Difluoro-1-indanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated indanone derivatives, including compounds similar to 4,6-Difluoro-1-indanone, can be achieved through various synthetic routes. For instance, trifluoromethylated indanones have been synthesized using Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid under superacidic conditions, demonstrating the versatility and efficiency of incorporating fluorine atoms into the indanone framework (Prakash et al., 2010). Additionally, the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives starting from commercially available indanone highlights a method for the introduction of fluorine atoms into the indanone structure (Zhang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Indanones, including 4,6-Difluoro-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity . In recent years, significant advancement has been achieved regarding cyclization of the 1-indanone core . This has led to the construction of various carbocyclic as well as heterocyclic skeletons .
Development of Catalytic Asymmetric Synthesis
Indanones have played a significant role in the development of catalytic asymmetric synthesis . Their derivatives are largely employed as organic functional materials .
Production of Organic Functional Materials
Indanone derivatives, including 4,6-Difluoro-1-indanone, are used as organic functional materials . They are also used in the production of OLEDs, dyes, and fluorophores .
Synthesis of Bioactive Molecules
Indanones and related compounds are important bioactive molecules . These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease . They can be used as synthetic intermediates for several drugs and as precursors to natural products .
Ligands in Olefinic Polymerization Catalysts
Indanones, including 4,6-Difluoro-1-indanone, are used as ligands in olefinic polymerization catalysts .
Discotic Liquid Crystals
Indanones are used in the production of discotic liquid crystals .
Antiviral and Antibacterial Agents
1-Indanone derivatives have been studied for their potential as antiviral and antibacterial agents .
Anticancer Drugs
Some 1-indanone derivatives have shown promise in the field of oncology as potential anticancer drugs .
Alzheimer’s Disease Treatment
Certain 1-indanone derivatives are used in the treatment of Alzheimer’s disease .
Cardiovascular Drugs
1-Indanone derivatives are also used in the development of cardiovascular drugs .
Agricultural Chemicals
1-Indanone derivatives are used in the production of insecticides, fungicides, and herbicides .
Hepatitis C Treatment
1-Indanone derivatives are used in the development of non-nucleoside, low molecular drugs for the treatment of hepatitis C, which inhibit HCV replication .
Antiviral and Antibacterial Agents
1-Indanone derivatives have been studied for their potential as antiviral and antibacterial agents .
Anticancer Drugs
Some 1-indanone derivatives have shown promise in the field of oncology as potential anticancer drugs .
Alzheimer’s Disease Treatment
Certain 1-indanone derivatives are used in the treatment of Alzheimer’s disease .
Cardiovascular Drugs
1-Indanone derivatives are also used in the development of cardiovascular drugs .
Agricultural Chemicals
1-Indanone derivatives are used in the production of insecticides, fungicides, and herbicides .
Hepatitis C Treatment
1-Indanone derivatives are used in the development of non-nucleoside, low molecular drugs for the treatment of hepatitis C, which inhibit HCV replication .
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVVKRYLYPANAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449557 | |
| Record name | 4,6-Difluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-1-indanone | |
CAS RN |
162548-73-4 | |
| Record name | 4,6-Difluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Difluoroindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

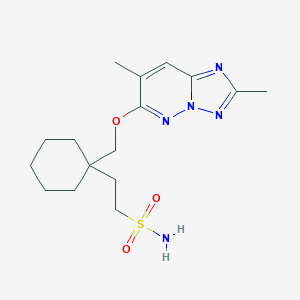
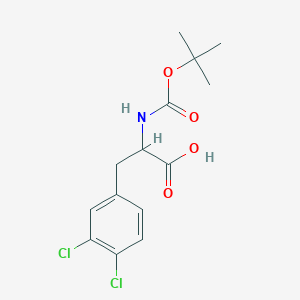

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
